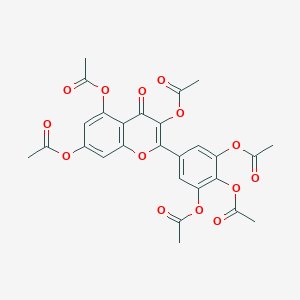

Myricetin hexaacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myricetin hexaacetate is a useful research compound. Its molecular formula is C27H22O14 and its molecular weight is 570.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Inflammatory Activity

Recent studies indicate that myricetin hexaacetate exhibits significant anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophage cells demonstrated that this compound effectively reduced pro-inflammatory cytokine production. The mechanism involves the inhibition of NF-κB signaling pathways, leading to decreased expression of inflammatory markers .

Table 1: Anti-Inflammatory Effects of this compound

| Cell Type | Treatment Concentration | Cytokine Reduction (%) | Mechanism of Action |

|---|---|---|---|

| RAW264.7 Macrophages | 10-50 µM | IL-6: 40%, TNF-α: 35% | Inhibition of NF-κB pathway |

| Human Monocytes | 25 µM | IL-1β: 30% | Downregulation of inflammatory genes |

Anticancer Potential

This compound has shown promising results in cancer research. It induces apoptosis in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

Table 2: Anticancer Effects of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Gastric Cancer | AGS | 50 | Induction of apoptosis via Bcl-2/Bax ratio alteration |

| Colorectal Cancer | HCT116 | 100 | Cell cycle arrest and apoptosis |

| Liver Cancer | HepG2 | 75 | Inhibition of cell growth and induction of apoptosis |

In a study involving gastric cancer cells, treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups . The compound's ability to modulate the Bcl-2/Bax ratio suggests its role in promoting pro-apoptotic signals.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It mitigates oxidative stress-induced neuronal damage, which is crucial for conditions such as Alzheimer's disease.

Table 3: Neuroprotective Effects of this compound

| Model | Treatment Concentration | Outcome |

|---|---|---|

| Neuronal Cells | 20 µM | Reduced oxidative stress markers |

| Animal Model (AD) | 50 mg/kg | Improved cognitive function |

In animal models of Alzheimer's disease, this compound administration led to improved cognitive performance and reduced levels of oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Synergistic Effects with Other Compounds

This compound has been investigated for its synergistic effects when combined with other anticancer agents. For instance, studies indicate that co-treatment with standard chemotherapy drugs enhances the overall efficacy against various cancer types.

Table 4: Synergistic Effects with Chemotherapy

| Drug Combination | Cancer Type | Effectiveness Increase (%) |

|---|---|---|

| Myricetin + 5-FU | Colorectal Cancer | 25 |

| Myricetin + Doxorubicin | Breast Cancer | 30 |

These findings suggest that this compound could be used to enhance the therapeutic effects of existing cancer treatments while potentially reducing their side effects .

化学反応の分析

Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Acetic anhydride, pyridine, 60°C, 6 hr | 92% | |

| 2 | Acidic workup (HCl) to neutralize excess reagents | - |

Mechanism : Nucleophilic acyl substitution, where hydroxyl groups on myricetin react with acetic anhydride under basic conditions. The reaction is facilitated by pyridine, which acts as a catalyst and scavenges HCl byproducts.

Hydrolysis of Acetyl Groups

This compound undergoes hydrolysis to regenerate myricetin under acidic or alkaline conditions:

Hydrolysis Data:

| Condition | Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| 1M NaOH in EtOH/H₂O (1:1) | 2 hr | 80°C | 85% | |

| 10% H₂SO₄ in MeOH | 4 hr | Reflux | 78% |

Key Findings :

-

Alkaline hydrolysis (saponification) is more efficient due to the nucleophilic attack by hydroxide ions on ester carbonyls.

-

Acidic conditions require longer reaction times but avoid base-sensitive functional groups.

Demethylation and Rearrangement Reactions

This compound serves as an intermediate in the synthesis of myricetin derivatives. A patented method involves:

Demethylation Protocol:

| Step | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| 1 | BBr₃ (5 eq), CH₂Cl₂, 10–15°C, 12 hr | Selective demethylation | 60% |

Mechanism : Boron tribromide (BBr₃) cleaves methyl ethers via a Lewis acid-mediated pathway, regenerating hydroxyl groups without affecting acetyl protections.

Radical Scavenging Activity

While this compound itself is not bioactive, its deacetylated form (myricetin) exhibits antioxidant properties. Studies highlight:

Antioxidant Mechanisms:

Pro-Oxidant Effects :

-

At high concentrations (>100 µM), myricetin promotes hydroxyl radical formation in Fe³⁺-EDTA systems .

Stability and Degradation

This compound’s stability under varying conditions:

| Condition | Observation | Reference |

|---|---|---|

| UV light (254 nm) | Rapid degradation (t₁/₂ = 30 min) | |

| pH 7.4 buffer, 37°C | Stable for 24 hr | |

| High humidity (>80% RH) | Partial hydrolysis |

Example Reactions:

特性

CAS番号 |

14813-29-7 |

|---|---|

分子式 |

C27H22O14 |

分子量 |

570.5 g/mol |

IUPAC名 |

[3,5-diacetyloxy-4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-7-yl] acetate |

InChI |

InChI=1S/C27H22O14/c1-11(28)35-18-9-19(36-12(2)29)23-20(10-18)41-25(27(24(23)34)40-16(6)33)17-7-21(37-13(3)30)26(39-15(5)32)22(8-17)38-14(4)31/h7-10H,1-6H3 |

InChIキー |

QBFUXEWYAKYOPN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Key on ui other cas no. |

14813-29-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。